Methyl 5-({2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with 2-methoxybenzylamine to form an intermediate, which is then reacted with methyl 2-amino-5-morpholin-4-ylbenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 5-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 5-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-[({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
METHYL 5-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C26H27ClN2O4 |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
methyl 5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C26H27ClN2O4/c1-31-26(30)23-16-22(10-11-24(23)29-12-14-32-15-13-29)28-17-20-4-2-3-5-25(20)33-18-19-6-8-21(27)9-7-19/h2-11,16,28H,12-15,17-18H2,1H3 |
InChI Key |
GKNWCYIWFMNINA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.